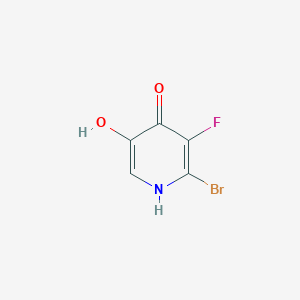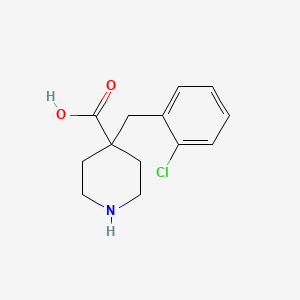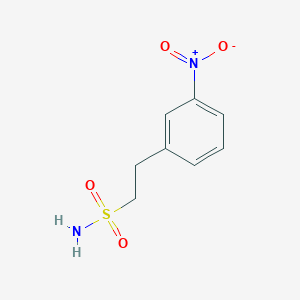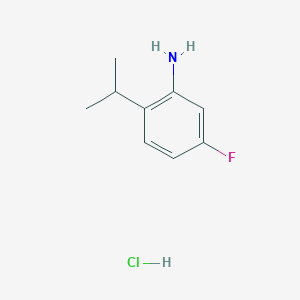
6-Bromo-5-fluoropyridine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-fluoropyridine-3,4-diol is a chemical compound with the molecular formula C5H3BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with two hydroxyl groups at positions 3 and 4. The compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoropyridine-3,4-diol typically involves the bromination and fluorination of pyridine derivatives. One common method is the bromination of 5-fluoropyridine-3,4-diol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-fluoropyridine-3,4-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-fluoropyridine-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-fluoropyridine-3,4-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-6-fluoropyridine-3,4-diol
- 6-Bromo-2-fluoropyridine-3,4-diol
- 2-Bromo-5-fluoropyridine
Uniqueness
6-Bromo-5-fluoropyridine-3,4-diol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, along with the presence of two hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H3BrFNO2 |
|---|---|
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
2-bromo-3-fluoro-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrFNO2/c6-5-3(7)4(10)2(9)1-8-5/h1,9H,(H,8,10) |
InChI-Schlüssel |
AXNLVAVCSOFQTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=C(N1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)
![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)

![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)




![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
